

Discovery and historical context of Fenthion oxon sulfoxide

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Compound of Interest

Compound Name: *Fenthion oxon sulfoxide*

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Fenthion Oxon Sulfoxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide first introduced in 1957, has seen widespread use in agriculture and public health for the control of a broad spectrum of insect pests.^[1] Its biological activity and environmental fate are intrinsically linked to its metabolic transformation into several more potent and often more toxic derivatives. Among these, **Fenthion Oxon Sulfoxide** stands out due to its significant toxicity. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of Fenthion and its metabolites, with a specific focus on **Fenthion Oxon Sulfoxide**. It includes a compilation of relevant quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key metabolic and experimental pathways to serve as a valuable resource for researchers and professionals in related fields.

Historical Context and Discovery

Fenthion was developed as a broad-spectrum insecticide, acaricide, and avicide, valued for its efficacy against pests such as fruit flies, mosquitoes, and ticks.^[2] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE),

an enzyme critical for nerve function.[2][3] Over the decades, concerns regarding its environmental persistence and the toxicity of its metabolic byproducts have led to increased scrutiny and regulatory actions, including restrictions and bans in several countries, such as Australia and India, and its classification as a Restricted Use Pesticide by the U.S. Environmental Protection Agency.[2][4]

The discovery of Fenthion's metabolites, including **Fenthion Oxon Sulfoxide**, arose from studies investigating its metabolism in plants, animals, and the environment.[5][6] It was found that Fenthion undergoes oxidative metabolism, leading to the formation of five major degradation products: fenthion sulfoxide, fenthion sulfone, fenthion oxon, **fenthion oxon sulfoxide**, and fenthion oxon sulfone.[3][5][6] These metabolic transformations are significant as they can result in compounds with altered, and often increased, toxicity compared to the parent molecule.[3][5][6]

Physicochemical and Toxicological Data

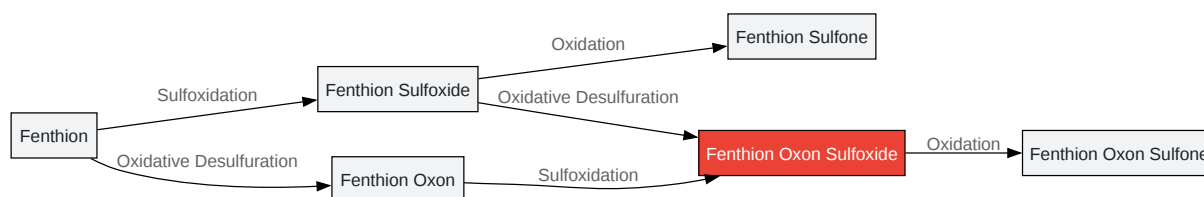
The metabolic conversion of Fenthion to its various derivatives significantly alters its toxicological profile. **Fenthion Oxon Sulfoxide**, in particular, demonstrates considerably higher acute toxicity than the parent compound. A summary of key quantitative data is presented below.

Compound	Chemical Formula	Molar Mass (g/mol)	Acute Oral LD50 (male rats, mg/kg)
Fenthion	C ₁₀ H ₁₅ O ₃ PS ₂	278.33	220
Fenthion Oxon	C ₁₀ H ₁₅ O ₄ PS	262.26	Not specified in provided results
Fenthion Sulfoxide	C ₁₀ H ₁₅ O ₄ PS ₂	294.33	Not specified in provided results
Fenthion Sulfone	C ₁₀ H ₁₅ O ₅ PS ₂	310.33	Not specified in provided results
Fenthion Oxon Sulfoxide	C ₁₀ H ₁₅ O ₅ PS	278.26	30
Fenthion Oxon Sulfone	C ₁₀ H ₁₅ O ₆ PS	294.26	50

Data sourced from multiple references.[2][5][6]

Metabolic and Synthetic Pathways

The formation of **Fenthion Oxon Sulfoxide** is a result of two primary oxidative transformations of the parent Fenthion molecule: sulfoxidation of the thioether group and oxidative desulfuration of the phosphorothioate group.[7][8][9] These reactions can occur in a stepwise manner.



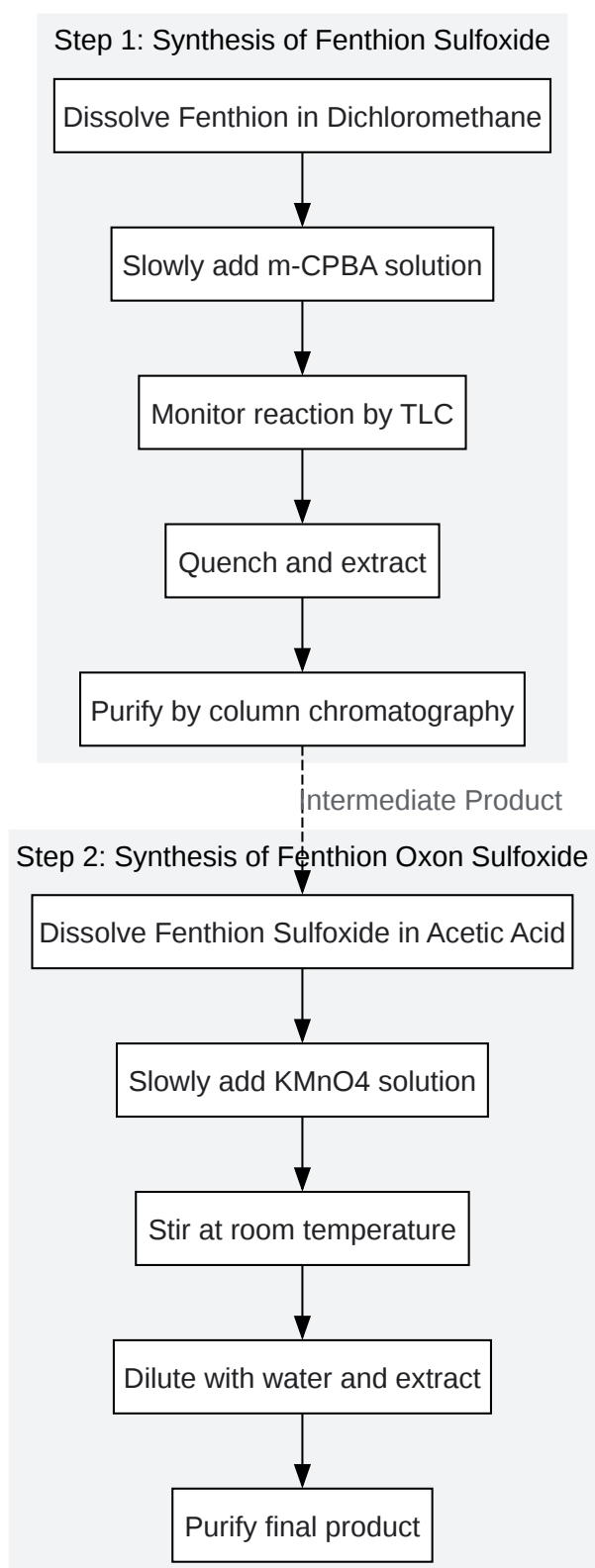
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Caption: Metabolic pathway of Fenthion.

Experimental Protocols

Synthesis of Fenthion Oxon Sulfoxide

The synthesis of **Fenthion Oxon Sulfoxide** can be achieved through a multi-step oxidation of Fenthion. The following protocol is a generalized representation based on described synthetic pathways.^[9]



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Caption: Experimental workflow for synthesis.

Materials:

- Fenthion
- m-Chloroperoxybenzoic acid (m-CPBA)
- Potassium permanganate (KMnO_4)
- Dichloromethane (CH_2Cl_2)
- Acetic Acid
- Methanol
- Chloroform (CHCl_3)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure for Synthesis of Fenthion Sulfoxide:

- Dissolve fenthion in dichloromethane in a round-bottom flask.
- Slowly add a solution of m-chloroperoxybenzoic acid (1.1 equivalents) in dichloromethane to the fenthion solution while stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.

- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield Fenthion Sulfoxide.

Procedure for Synthesis of **Fenthion Oxon Sulfoxide** (from Fenthion Sulfoxide):

- Dissolve the synthesized Fenthion Sulfoxide in acetic acid.
- Separately, prepare a solution of potassium permanganate in methanol.
- Slowly add the potassium permanganate solution to the Fenthion Sulfoxide solution with continuous stirring at room temperature.
- Continue stirring the reaction mixture for several hours.
- Dilute the reaction mixture with water and extract the product with chloroform.
- Wash the chloroform layer with a sodium bicarbonate solution to neutralize any remaining acetic acid.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Evaporate the solvent under reduced pressure to obtain the crude **Fenthion Oxon Sulfoxide**, which can be further purified by recrystallization or column chromatography.

Analytical Methodology: UHPLC-MS/MS

A reliable method for the simultaneous analysis of Fenthion and its five major metabolites, including **Fenthion Oxon Sulfoxide**, utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).^{[5][6]}

Instrumentation:

- UHPLC system
- Triple quadrupole mass spectrometer with a positive electrospray ionization source

Chromatographic Conditions (Typical):

- Column: C18 reversed-phase column
- Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically in the low microliter range.

Mass Spectrometric Conditions (Typical):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor and Product Ions for **Fenthion Oxon Sulfoxide**:
 - Precursor ion (m/z): 279.0
 - Quantifier product ion (m/z): 104.1
 - Qualifier product ion (m/z): 121.1

Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting Fenthion and its metabolites from various matrices.^[6]

- Homogenize the sample.
- Add water and acetonitrile to a subsample in a centrifuge tube.
- Add a packet of QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously and centrifuge.
- Take an aliquot of the acetonitrile supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
- Add the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

- Vortex and centrifuge.
- The final extract is then ready for UHPLC-MS/MS analysis.

Conclusion

Fenthion Oxon Sulfoxide is a critical metabolite of the insecticide Fenthion, exhibiting significantly higher toxicity than the parent compound. Understanding its formation, chemical properties, and methods for its synthesis and detection is paramount for toxicological studies, environmental monitoring, and risk assessment. The information and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study of Fenthion and its environmental and biological impacts. The continued development of sensitive analytical techniques will be crucial for monitoring the presence of Fenthion and its metabolites in food and the environment to ensure public health and safety.

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